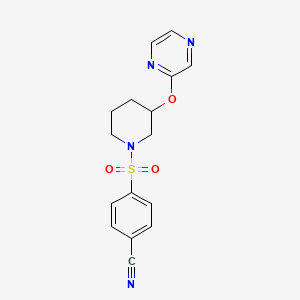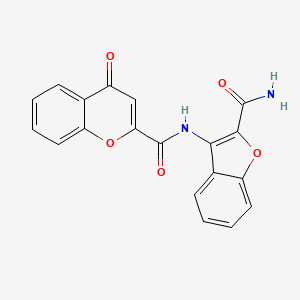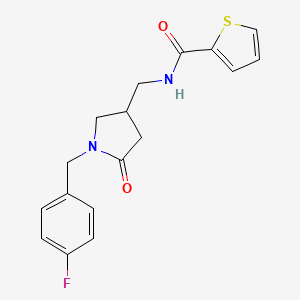![molecular formula C17H10Cl2N2O2S B2409904 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681162-05-0](/img/structure/B2409904.png)
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of heterocyclic compounds with versatile biological profiles . This compound has a molecular formula of C16H10Cl2N2O3S2 and an average mass of 413.298 Da .
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Aplicaciones Científicas De Investigación
Synthetic Protocols and Core Structures in Pharmacology
2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a compound of interest due to its structural similarity to core structures like 6H-benzo[c]chromen-6-ones, which are pivotal in pharmacological research. These core structures serve as secondary metabolites and have considerable pharmacological importance. Synthetic procedures for these compounds involve Suzuki coupling reactions, lactonization, and reactions with Michael acceptors, highlighting the compound's relevance in synthetic chemistry and drug design (Mazimba, 2016).
Antitumor Properties of Heterocyclic Compounds
Research on heterocyclic compounds like quinoxalines, which share structural features with 2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, indicates their significance in developing antitumor drugs. These studies explore the antitumoral properties of compounds with complex ring structures, highlighting the potential of such molecules in cancer treatment (Aastha Pareek and Dharma Kishor, 2015).
Importance in Supramolecular Chemistry and Material Science
Compounds with intricate structures, including benzothiazoles and their derivatives, are crucial in supramolecular chemistry for their self-assembling properties. These properties are leveraged in applications ranging from nanotechnology to polymer processing, illustrating the compound's role beyond pharmacological interests (Cantekin, de Greef, & Palmans, 2012).
Optoelectronic Materials
The integration of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems, akin to 2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, is crucial for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers in dye-sensitized solar cells, demonstrating the compound's utility in the development of new optoelectronic devices (Lipunova et al., 2018).
Structural Activity Relationship in Medicinal Chemistry
The benzothiazole nucleus, a part of 2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, is highlighted for its varied pharmacological activities. Its structural flexibility allows for significant biological activities, including antimicrobial and anti-inflammatory effects. This underlines the compound's relevance in the exploration and rationalization of biological activities based on structural variations in medicinal chemistry (Bhat & Belagali, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
It is known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to interact with its targets in various ways, potentially leading to changes in the physiological system.
Result of Action
Thiazole-containing molecules have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Propiedades
IUPAC Name |
2,5-dichloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-9-5-6-12(19)11(7-9)16(22)21-17-20-15-10-3-1-2-4-13(10)23-8-14(15)24-17/h1-7H,8H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGJVHZLFTOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2409829.png)

![1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409831.png)
![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)


![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)
